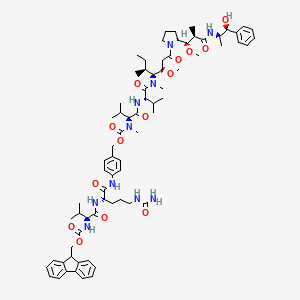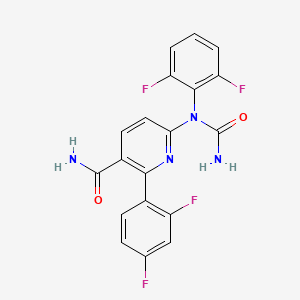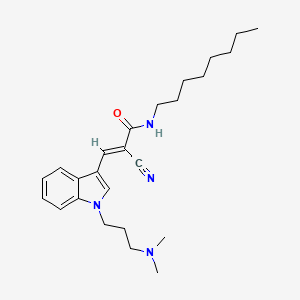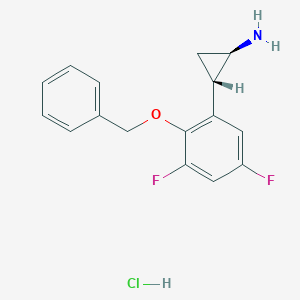
Fmoc-Val-Cit-PAB-MMAE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Val-Cit-PAB-MMAE is a complex chemical compound that consists of a linker and a potent microtubule inhibitor. The compound is primarily used in the development of antibody-drug conjugates (ADCs), which are targeted cancer therapies. The linker component, Fmoc-Val-Cit-PAB, is designed to be cleaved by specific enzymes within the tumor environment, releasing the active drug, monomethyl auristatin E (MMAE), which inhibits cell division by disrupting microtubules .
Applications De Recherche Scientifique
Fmoc-Val-Cit-PAB-MMAE has several scientific research applications:
Chemistry: Used in the study of peptide synthesis and linker chemistry.
Biology: Investigated for its role in targeted drug delivery and enzyme-specific cleavage.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Employed in the production of ADCs and other targeted therapeutic agents
Mécanisme D'action
The mechanism of action of Fmoc-Val-Cit-PAB-MMAE involves several steps:
Targeting: The antibody component of the ADC selectively binds to a specific antigen on the surface of cancer cells.
Internalization: The ADC is internalized into the cancer cell via endocytosis.
Cleavage: The linker is cleaved by enzymes such as cathepsin B within the lysosomes of the cancer cell.
Release: Monomethyl auristatin E (MMAE) is released and binds to tubulin, inhibiting microtubule formation and causing cell cycle arrest and apoptosis
Safety and Hazards
Orientations Futures
The future directions of Fmoc-Val-Cit-PAB-MMAE research involve improving the stability and tolerability of ADCs . For example, a tandem-cleavage linker strategy has been developed, where two sequential enzymatic cleavage events mediate payload release . This strategy has shown promising results in rat studies, highlighting the role that linker stability plays in efficacy and tolerability .
Analyse Biochimique
Biochemical Properties
Fmoc-Val-Cit-PAB-MMAE plays a significant role in biochemical reactions. It interacts with tubulin, a globular protein, and inhibits its function . The nature of these interactions is inhibitory, leading to the disruption of microtubule dynamics, which is crucial for cell division and viability .
Cellular Effects
This compound has profound effects on various types of cells, particularly cancer cells. It influences cell function by disrupting cell division, which can lead to cell death . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with tubulin . This binding inhibits the polymerization of tubulin, disrupting the formation of microtubules. This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can lead to a decrease in the viability of cancer cells
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages
Metabolic Pathways
This compound is involved in the metabolic pathway related to tubulin polymerization
Subcellular Localization
The subcellular localization of this compound is likely to be in the cytoplasm, where tubulin is located
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-Cit-PAB-MMAE involves several steps:
Fmoc Protection: The N-terminal amino group of the peptide is protected using 9-fluorenylmethyloxycarbonyl (Fmoc).
Peptide Coupling: The peptide sequence Val-Cit-PAB is synthesized using standard solid-phase peptide synthesis techniques.
Carbamate Formation: The Fmoc-Val-Cit-PAB peptide is reacted with a carbonate derivative to form a carbamate linkage.
Fmoc Deprotection: The Fmoc group is removed to expose the amino group for further coupling.
Amide Coupling: The exposed amino group is coupled with monomethyl auristatin E (MMAE) to form the final compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Val-Cit-PAB-MMAE undergoes several types of chemical reactions:
Cleavage Reactions: The linker is designed to be cleaved by specific enzymes such as cathepsin B within the tumor environment.
Hydrolysis: The carbamate and amide bonds can undergo hydrolysis under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the peptide and auristatin moieties
Common Reagents and Conditions
Cleavage Reactions: Enzymes like cathepsin B.
Hydrolysis: Acidic or basic conditions.
Oxidation and Reduction: Common oxidizing and reducing agents used in peptide chemistry
Major Products Formed
Cleavage Products: Release of monomethyl auristatin E (MMAE) and the peptide fragments.
Hydrolysis Products: Decomposition into smaller peptide fragments and MMAE
Comparaison Avec Des Composés Similaires
Similar Compounds
Val-Cit-PAB-MMAE: Similar linker and payload but without the Fmoc protection.
Val-Ala-PAB-MMAE: Uses a different peptide sequence in the linker.
Gly-Gly-PAB-MMAE: Another variation in the peptide sequence
Uniqueness
Fmoc-Val-Cit-PAB-MMAE is unique due to its Fmoc protection, which provides additional stability during synthesis and allows for selective deprotection and coupling reactions. This makes it particularly useful in the precise construction of antibody-drug conjugates .
Propriétés
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H104N10O14/c1-15-45(8)63(58(94-13)39-59(84)83-38-24-32-57(83)65(95-14)46(9)66(86)76-47(10)64(85)49-25-17-16-18-26-49)81(11)70(90)61(43(4)5)79-69(89)62(44(6)7)82(12)73(93)97-40-48-33-35-50(36-34-48)77-67(87)56(31-23-37-75-71(74)91)78-68(88)60(42(2)3)80-72(92)96-41-55-53-29-21-19-27-51(53)52-28-20-22-30-54(52)55/h16-22,25-30,33-36,42-47,55-58,60-65,85H,15,23-24,31-32,37-41H2,1-14H3,(H,76,86)(H,77,87)(H,78,88)(H,79,89)(H,80,92)(H3,74,75,91)/t45-,46+,47+,56-,57-,58+,60-,61-,62-,63-,64+,65+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQGFVOXIOMBMC-UUMMFNFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H104N10O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1345.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)
![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)
![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)


![2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1139099.png)



